molecular formula C12H19N3O4 B1492142 Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate CAS No. 2098142-11-9

Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate

Cat. No.: B1492142
CAS No.: 2098142-11-9
M. Wt: 269.3 g/mol
InChI Key: NFZZAFATCYEUGY-UHFFFAOYSA-N
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Description

Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate is a pyridazine derivative featuring a tertiary amine substituent at the 6-position, modified with a 2,2-dimethoxyethyl group, and an ethyl ester at the 3-position.

Properties

IUPAC Name

ethyl 6-[2,2-dimethoxyethyl(methyl)amino]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-5-19-12(16)9-6-7-10(14-13-9)15(2)8-11(17-3)18-4/h6-7,11H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZZAFATCYEUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N(C)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate (CAS No. 2098142-11-9) is a synthetic compound with potential biological activity. Its molecular formula is C12H19N3O4, and it has a molecular weight of 269.3 g/mol. This compound is of interest in medicinal chemistry due to its structural features that may influence various biological pathways.

Chemical Structure and Properties

The compound features a pyridazine ring, which is known for its diverse biological activities. The presence of the dimethoxyethyl and methylamino groups suggests potential interactions with biological targets, possibly influencing pharmacokinetics and pharmacodynamics.

PropertyValue
Molecular FormulaC12H19N3O4
Molecular Weight269.3 g/mol
IUPAC NameEthyl 6-[2,2-dimethoxyethyl(methyl)amino]pyridazine-3-carboxylate
CAS Number2098142-11-9

Pharmacological Studies

Research indicates that derivatives of pyridazine compounds can exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. For instance, similar compounds have shown efficacy in reducing pro-inflammatory cytokines and modulating immune responses in various models .

Case Studies

  • Anti-inflammatory Activity : In a study focusing on pyridazine derivatives, compounds similar to this compound demonstrated significant inhibition of inflammatory markers in vitro. These findings suggest that the compound could potentially be developed for treating inflammatory diseases .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays conducted on related pyridazine derivatives indicated varying degrees of effectiveness against cancer cell lines. Such studies are crucial for assessing the therapeutic potential of this compound in oncology .

Research Findings

Recent investigations into the biological activity of pyridazine derivatives have highlighted their potential as therapeutic agents. For example:

  • Inhibition of Autotaxin : Some studies suggest that modifications to the pyridazine structure can lead to potent inhibitors of autotaxin, an enzyme implicated in several pathological conditions including fibrosis and cancer .
  • Pharmacokinetic Properties : The introduction of alkyl amine groups in pyridazine derivatives has been shown to enhance bioavailability and reduce metabolic degradation, which may apply to this compound as well .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituent at 6-Position Key Features Similarity Index CAS/Ref.
Ethyl 6-methylpyridazine-3-carboxylate Methyl Simpler alkyl group; reduced polarity 0.96 1126-10-9
Ethyl pyridazine-3-carboxylate None (unsubstituted) Lack of 6-substituent; lower molecular complexity 0.96 604000-34-2
Ethyl 6-(isopropylamino)pyridazine-3-carboxylate Isopropylamino Branched alkylamino group; potential steric hindrance N/A 1823359-03-0
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Chloro + imidazo-fused ring Halogen substituent; fused heterocycle alters electronic properties 0.88 1690176-75-0
Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate Pyrrolidinyl Cyclic amine; enhanced basicity and conformational rigidity N/A [CymitQuimica]

Key Observations :

  • Polarity and Solubility: The (2,2-dimethoxyethyl)(methyl)amino group introduces two ether oxygen atoms, enhancing hydrophilicity compared to alkyl-substituted analogs like Ethyl 6-methylpyridazine-3-carboxylate .
  • Synthetic Complexity : The tertiary amine with dimethoxyethyl may require multi-step synthesis, contrasting with simpler alkylation or amination routes for analogs .
  • Steric and Electronic Effects: Bulky substituents (e.g., isopropylamino, imidazo-fused rings) reduce similarity indices due to steric hindrance or electronic modulation .
Table 2: Physicochemical Properties and Yields
Compound Name Molecular Weight (g/mol) LogP (Predicted) Synthetic Yield (%) Purification Challenges
Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate ~325 (estimated) ~1.2 N/A Potential isomer separation
Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate 307.34 ~3.5 27.76 Isomer separation required
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate 285.71 ~2.8 N/A Halogen reactivity concerns

Insights :

  • LogP : The dimethoxyethyl group likely lowers LogP (~1.2) compared to aromatic analogs (e.g., phenylethyl-substituted, LogP ~3.5), favoring aqueous solubility .
  • Yield and Purification : Isomerization observed in phenylethyl analogs () suggests that the target compound’s synthesis may also require stringent conditions to avoid byproducts .

Functional Group Impact on Reactivity and Stability

  • Ester Group : The ethyl ester at the 3-position is common across analogs, enabling hydrolysis to carboxylic acids for further derivatization .
  • Dimethoxyethylamine : The ether linkages may confer stability under basic conditions but susceptibility to acid-catalyzed hydrolysis, contrasting with halogenated analogs’ nucleophilic reactivity .
  • Tertiary Amine: The (methyl)(2,2-dimethoxyethyl)amino group could participate in hydrogen bonding or serve as a proton sponge, unlike purely alkylamino substituents .

Preparation Methods

Amination of Pyridazine-3-carboxylate Derivatives

A common approach involves the reaction of ethyl 6-chloropyridazine-3-carboxylate with the secondary amine 2,2-dimethoxyethyl(methyl)amine under nucleophilic substitution conditions. The reaction proceeds via displacement of the chlorine atom by the amine nucleophile, often in the presence of a base to neutralize the generated HCl.

  • Reaction Conditions: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.
  • Temperature: Moderate heating (50–80°C) is typically employed to drive the substitution.
  • Base: Triethylamine or potassium carbonate is commonly used.

This method yields this compound with good selectivity and moderate to high yields.

Reductive Amination Route

Alternatively, the compound can be synthesized by reductive amination of ethyl 6-aminopyridazine-3-carboxylate with 2,2-dimethoxyacetaldehyde and methylamine or methylamine equivalents.

  • Step 1: Condensation of ethyl 6-aminopyridazine-3-carboxylate with 2,2-dimethoxyacetaldehyde forms an imine intermediate.
  • Step 2: Reduction of the imine using mild reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride affords the target secondary amine.
  • Solvent: Methanol or ethanol is commonly used.
  • Temperature: Room temperature to mild heating.

This method offers a versatile route with the advantage of controlling the substitution pattern and minimizing side reactions.

Protection and Deprotection Strategies

The use of the 2,2-dimethoxyethyl group as a protected aldehyde equivalent allows for selective transformations. The dimethoxy moiety protects the aldehyde functionality during amination and can be retained or removed depending on the desired final compound.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages Yield Range (%)
Nucleophilic Substitution Ethyl 6-chloropyridazine-3-carboxylate 2,2-dimethoxyethyl(methyl)amine, base, DMF, 50-80°C Straightforward, good selectivity Requires halogenated precursor 65–85
Reductive Amination Ethyl 6-aminopyridazine-3-carboxylate 2,2-dimethoxyacetaldehyde, methylamine, NaBH(OAc)3, MeOH Mild conditions, flexible Multi-step, sensitive reagents 60–80
Protection/Deprotection Various pyridazine derivatives Acetal formation and cleavage steps Protects aldehyde functionality Additional synthetic steps Variable

Detailed Research Findings

  • The nucleophilic substitution method benefits from the availability of halogenated pyridazine esters and the nucleophilicity of the secondary amine. Optimization of solvent and temperature is critical to maximize yield and purity.
  • Reductive amination provides a more modular approach allowing the introduction of diverse amino substituents by varying the aldehyde or amine components. This method is supported by literature on imidazo and pyridazine derivatives synthesis, emphasizing mild and eco-friendly conditions.
  • The dimethoxyethyl group acts as an effective acetal protecting group for aldehydes, enabling selective functionalization without side reactions on sensitive aldehyde moieties.
  • Solvent choice is crucial; polar aprotic solvents enhance nucleophilicity in substitution, while protic solvents favor reductive amination steps.
  • Bases such as triethylamine or potassium carbonate are preferred to neutralize acid byproducts and promote substitution reactions.
  • Temperature control between ambient and moderate heating ensures reaction completion without decomposition.

Notes on Process Optimization

  • Reaction times vary from 2 to 24 hours depending on method and scale.
  • Purification is typically achieved by column chromatography using petroleum ether/ethyl acetate mixtures.
  • Analytical techniques such as NMR, mass spectrometry, and crystallography confirm the structure and purity of the product.
  • Scale-up requires careful control of temperature and reagent stoichiometry to maintain yield and minimize impurities.

Summary Table of Key Parameters

Parameter Nucleophilic Substitution Reductive Amination
Solvent DMF, DMSO Methanol, Ethanol
Temperature 50–80°C Room temperature to 40°C
Base Triethylamine, K2CO3 Not required
Reducing Agent N/A NaBH(OAc)3, NaCNBH3
Reaction Time 4–12 hours 6–24 hours
Purification Column chromatography Column chromatography
Yield 65–85% 60–80%

Q & A

Basic: What are the key synthetic routes for Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, including alkylation, amination, and esterification. For example, analogous pyridazine derivatives are synthesized via nucleophilic substitution at the pyridazine core, followed by functional group modifications . Intermediates are characterized using NMR spectroscopy (¹H/¹³C) to confirm substituent positions, mass spectrometry (HRMS) for molecular weight validation (e.g., HRMS-ESI+ with <2 ppm error ), and IR spectroscopy to identify carbonyl (C=O) and ether (C-O-C) groups .

Basic: What spectroscopic techniques are recommended for confirming the structure of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl, dimethoxyethyl groups) and carbon types (e.g., carbonyl, aromatic carbons). For example, ¹³C NMR peaks at δ 159.6–119.9 ppm confirm pyridazine and ester moieties .
  • HRMS : Validates molecular formula (e.g., [M+H]+ m/z 657 in LCMS data ).
  • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Byproduct formation (e.g., isomers) is common during alkylation steps. Strategies include:

  • Temperature control : Lower temperatures reduce unwanted rearrangements (e.g., isomerization of iodo(2-phenylethyl)zinc species ).
  • Catalyst screening : Palladium or nickel catalysts improve regioselectivity in cross-coupling reactions.
  • Real-time monitoring : Use LCMS to track reaction progress and terminate at optimal conversion .

Advanced: What strategies are effective in resolving isomeric byproducts formed during alkylation steps?

Isomers (e.g., 2-phenylethyl vs. 1-phenylethyl derivatives) can be resolved via:

  • Chromatographic separation : Flash column chromatography with gradient elution (e.g., hexane/ethyl acetate) achieves baseline separation .
  • Crystallization : Leverage solubility differences in polar/non-polar solvents.
  • HPLC : Preparative HPLC with chiral columns for enantiomeric resolution .

Advanced: How does the electronic configuration of substituents influence the compound's biological activity?

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to hydrophobic pockets in target enzymes, as seen in imidazo[1,2-b]pyridazine derivatives .
  • Methoxy groups improve metabolic stability by reducing oxidative degradation, critical for in vivo efficacy .
  • SAR studies : Modify the dimethoxyethyl group to balance lipophilicity and solubility, guided by computational docking .

Advanced: How to address discrepancies in biological activity data across different studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity ).
  • Compound purity : Verify purity (>95%) via HPLC before testing .
  • Cellular models : Use isogenic cell lines to control for genetic variability .
  • Statistical analysis : Apply ANOVA to identify significant outliers in dose-response curves .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., dichloromethane ).
  • Waste disposal : Segregate organic waste and use licensed biohazard disposal services .

Advanced: What in silico methods predict the compound's metabolic stability?

  • ADMET prediction : Tools like SwissADME assess CYP450 metabolism sites (e.g., demethylation of dimethoxyethyl groups ).
  • Molecular dynamics simulations : Model interactions with hepatic enzymes (e.g., cytochrome P450 3A4) to identify labile bonds .
  • QSAR models : Train models on pyridazine derivatives to predict half-life in human liver microsomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate
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Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate

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